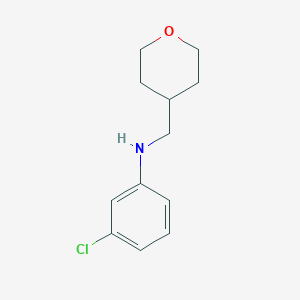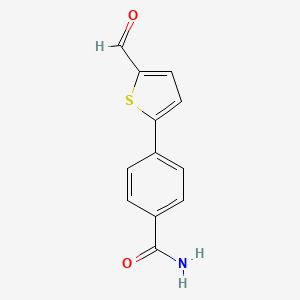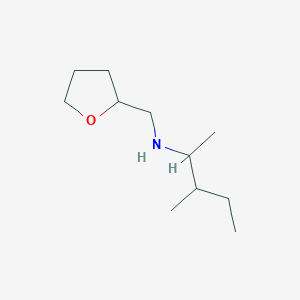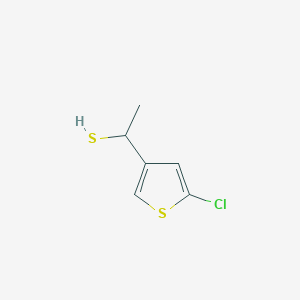![molecular formula C12H18FNO B13269851 (2-Ethoxyethyl)[(4-fluoro-3-methylphenyl)methyl]amine](/img/structure/B13269851.png)
(2-Ethoxyethyl)[(4-fluoro-3-methylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[(4-fluoro-3-methylphenyl)methyl]amine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with 2-ethoxyethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[(4-fluoro-3-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(2-Ethoxyethyl)[(4-fluoro-3-methylphenyl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[(4-fluoro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine: Similar structure but with different positional isomers.
(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine: Another positional isomer with distinct chemical properties.
Uniqueness
(2-Ethoxyethyl)[(4-fluoro-3-methylphenyl)methyl]amine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-ethoxy-N-[(4-fluoro-3-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H18FNO/c1-3-15-7-6-14-9-11-4-5-12(13)10(2)8-11/h4-5,8,14H,3,6-7,9H2,1-2H3 |
InChI Key |
PDVMCJXHDRQNOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC(=C(C=C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(Oxan-4-yl)amino]phenyl}methanol](/img/structure/B13269776.png)

![4-Boc-6-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13269789.png)

![[(4-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13269805.png)
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B13269807.png)


![Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride](/img/structure/B13269825.png)


![3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid](/img/structure/B13269844.png)


